Uridine-13C5

Metabolic Flux Analysis Pentose Phosphate Pathway Nucleotide Metabolism

Uridine-13C5 (β-Uridine-13C5, CAS 159496-16-9) is a stable isotope-labeled analog of uridine, a pyrimidine nucleoside consisting of uracil linked to a ribose moiety via a β-N1-glycosidic bond. In Uridine-13C5, all five carbon atoms of the ribose ring are uniformly replaced with the non-radioactive, stable isotope carbon-13 (¹³C), resulting in a molecular weight of 249.16 g/mol and a mass shift of +5 Da relative to unlabeled uridine.

Molecular Formula C9H12N2O6
Molecular Weight 249.16 g/mol
Cat. No. B12385811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-13C5
Molecular FormulaC9H12N2O6
Molecular Weight249.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/i3+1,4+1,6+1,7+1,8+1
InChIKeyDRTQHJPVMGBUCF-XQLHBIPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Uridine-13C5: Stable Isotope-Labeled Nucleoside for Metabolic Tracing and Quantitation


Uridine-13C5 (β-Uridine-13C5, CAS 159496-16-9) is a stable isotope-labeled analog of uridine, a pyrimidine nucleoside consisting of uracil linked to a ribose moiety via a β-N1-glycosidic bond . In Uridine-13C5, all five carbon atoms of the ribose ring are uniformly replaced with the non-radioactive, stable isotope carbon-13 (¹³C), resulting in a molecular weight of 249.16 g/mol and a mass shift of +5 Da relative to unlabeled uridine . This isotopic substitution introduces a distinct physicochemical signature without altering the compound's native biochemical properties, enabling its use as a tracer in metabolic flux studies and as an internal standard for mass spectrometry-based quantitation . The compound is typically supplied with high chemical purity (≥98%) and high isotopic enrichment (≥99 atom% ¹³C) [1].

Workflow
Ribose-specific metabolic flux analysis
Selection
Uniform 13C5 ribose labeling (M+5 tracer)
Use Context
Quantitative LC-MS/MS internal standard & tracer

Why Uridine-13C5 Cannot Be Substituted by Unlabeled or Differently Labeled Uridine Analogs in Quantitative and Tracing Applications


The utility of stable isotope-labeled compounds is entirely contingent upon the precise nature of their isotopic substitution. Unlabeled uridine (MW 244.20) is indistinguishable from endogenous uridine in complex biological matrices, precluding its use as a tracer or internal standard . Uridine-15N₂ (MW 246.21) labels the uracil base, enabling tracking of nitrogen metabolism but providing no insight into the fate of the ribose moiety, which is central to the pentose phosphate pathway and nucleotide sugar biosynthesis . Uridine-d₂ (MW 246.21) introduces deuterium at specific positions (e.g., 5,6-d₂) but can suffer from deuterium-hydrogen exchange or altered chromatographic retention times compared to the native analyte, potentially compromising quantitative accuracy . In contrast, Uridine-13C₅ uniformly labels the entire ribose ring, providing a +5 Da mass shift that is chromatographically near-identical to unlabeled uridine while enabling unambiguous tracking of carbon flux from the ribose moiety into glycolysis, the pentose phosphate pathway, and nucleotide pools [1]. This specific labeling pattern is critical for experiments designed to dissect the metabolic fate of uridine's sugar backbone, a role that unlabeled, ¹⁵N-labeled, or deuterated analogs cannot fulfill.

Quantification impossible with unlabeled uridine
Unlabeled uridine cannot be differentiated from endogenous analyte by mass spectrometry, preventing absolute quantification.
Ribose fate untraceable with 15N2 labeling
Uridine-15N2 labels only uracil nitrogens, which cannot trace ribose carbon into glycolysis, PPP, or TCA cycle.
Carbon source ambiguity with 13C9 dual labeling
Uridine-13C9 labels both ribose and base carbons, confounding the ability to resolve ribose-specific catabolic flux.

Quantitative Differentiation of Uridine-13C5: Evidence-Based Advantages Over Comparators


Complete Ribose Carbon Tracing Versus Incomplete or Absent Ribose Labeling

Uridine-13C5 enables quantitative tracking of the entire ribose carbon skeleton (C1'–C5') into downstream metabolites, a capability not shared by unlabeled uridine, 15N-labeled uridine, or single-site 13C-labeled uridine. In pancreatic ductal adenocarcinoma (PDA) cell lines, supplementation with 25 µM 13C5-uridine for 12 hours resulted in the detection of M+5 mass isotopologues of ribose 5-phosphate (R5P) and sedoheptulose 7-phosphate (S7P), demonstrating direct incorporation of the labeled ribose into the pentose phosphate pathway [1].

Ribose flux M+5 tracing
Head-to-head
>90% UMP/UTP labeling, M+5 detected in >10 intermediates (glycolysis, PPP, TCA, amino acids).
Supports ribose-specific metabolic flux interpretation across pathways.
ASPC1, PATU8988S PDA cell lines; 1 mM [13C5]uridine.
Metabolic Flux Analysis Pentose Phosphate Pathway Nucleotide Metabolism

In Vivo Quantification of Uridine Carbon Flux to Circulating Lactate and Glucose

Intraperitoneal injection of 0.4 g/kg 13C5-uridine in fed mice enabled the detection and quantification of 13C-labeled ribose-phosphate in liver and 13C-labeled lactate and glucose in blood 30 minutes post-injection. The percentage of 13C-labeled intermediate relative to the total pool was measured: approximately 0.5–1% for liver ribose-phosphate and circulating lactate, demonstrating systemic conversion of uridine-derived ribose into glycolytic intermediates [1].

In vivo tumor pool M+5
Head-to-head
~30% M+5 labeling of tumor uridine pool 1 h after 0.4 g/kg i.p. injection in orthotopic pancreatic tumors.
Supports in vivo pulse-chase study designs for tumor uridine utilization.
KPC 7940b orthotopic model; 1 h post-injection.
In Vivo Metabolic Tracing Systemic Nucleoside Metabolism Carbon Flux Quantitation

Chromatographic Co-Elution with Unlabeled Uridine for Accurate MS Quantitation

In LC-MS/MS assays, Uridine-13C5 is employed as an internal standard for the quantification of unlabeled uridine due to its near-identical chromatographic retention time. This co-elution minimizes matrix effects and ionization variability, thereby improving accuracy. Representative chromatograms show the m/z transition for 13C-uridine (internal standard) co-eluting with the analyte, enabling precise quantitation [1].

Low-nutrient enrichment >50%
Reported
>50% 13C enrichment in PPP, PRPP, NAD+, glycolytic and TCA intermediates at 0.1 mM [13C5]uridine + 0.1 mM glucose.
Supports competitive substrate utilization analysis under nutrient limitation.
PDA cell lines; 12 h culture; 0.1 mM each substrate.
LC-MS/MS Quantitation Internal Standardization Analytical Method Validation

High Isotopic Enrichment and Chemical Purity for Reliable Quantitative Results

Commercially available Uridine-13C5 is supplied with a minimum isotopic enrichment of 99 atom% 13C and chemical purity of ≥98% (typically 99.90% as measured by HPLC) [1]. This high enrichment ensures that the M+5 signal in MS is minimally contaminated by natural abundance M+0 or M+1 isotopologues, reducing correction factors and improving quantitative accuracy.

Chemical purity specification
Specification review
99.90% (HPLC) vs 98% (CP) for Uridine-15N2; ~10× lower nominal total impurities.
May reduce impurity-driven analytical interference in quantitative LC-MS.
Per manufacturer COA; regulatory method context review advised.
Stable Isotope Standards Analytical Chemistry Quality Control

Optimal Research and Industrial Applications for Uridine-13C5 Based on Evidenced Differentiation


Metabolic Flux Analysis of Uridine-Derived Ribose Utilization in Cancer Cells

Uridine-13C5 is the tracer of choice for quantifying the contribution of exogenous uridine to central carbon metabolism, particularly in glucose-restricted environments such as the tumor microenvironment. As demonstrated in pancreatic cancer models, 13C5-uridine supplementation enables precise measurement of ribose carbon incorporation into the pentose phosphate pathway (e.g., R5P and S7P) and downstream glycolysis (e.g., lactate), revealing metabolic dependencies that may inform therapeutic strategies [1].

LC-MS/MS Quantitation of Uridine in Biological Fluids and Tissues

Uridine-13C5 serves as an optimal internal standard for the absolute quantification of uridine by LC-MS/MS. Its near-identical chromatographic retention time and +5 Da mass shift relative to endogenous uridine provide superior compensation for matrix effects compared to deuterated analogs, ensuring high accuracy and reproducibility in pharmacokinetic studies, biomarker validation, and clinical diagnostics [2].

In Vivo Systemic Tracing of Dietary Uridine Metabolism

For studies investigating the physiological fate of dietary or circulating uridine, Uridine-13C5 is uniquely suited for in vivo administration. As shown in murine models, intraperitoneal injection of 13C5-uridine results in detectable labeling of hepatic ribose-phosphate and circulating lactate and glucose within 30 minutes, allowing researchers to map the systemic conversion of uridine into glycolytic and gluconeogenic intermediates [3].

Stable Isotope-Resolved Metabolomics (SIRM) for Nucleotide and Nucleoside Pathway Elucidation

In stable isotope-resolved metabolomics workflows, Uridine-13C5 enables the tracking of ribose carbon from uridine into a wide array of nucleotide metabolites, including UMP, UDP, UTP, and UDP-sugars such as UDP-GlcNAc. This application is critical for understanding nucleotide sugar biosynthesis, glycosylation processes, and the metabolic interplay between nucleoside salvage and anabolic pathways [4].

Application
Selection Property
Validation Focus
Ribose flux analysis in cancer cells
Ribose-exclusive M+5 labeling
Metabolite enrichment patterns across glycolysis, PPP, TCA
Absolute uridine quantification in biofluids
13C SIL-IS with M+5 mass shift
Bioanalytical method validation review and matrix-effect correction
In vivo pulse-chase UPP1 target engagement
Rapid tumor incorporation kinetics
M+5 incorporation as pharmacodynamic biomarker
RNA structural biology by NMR
Ribose-specific 13C enrichment
13C NMR ribose signal assignments and dynamics
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